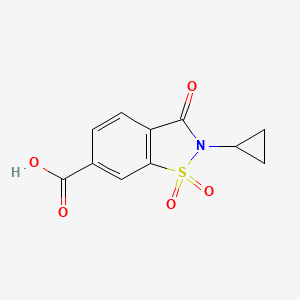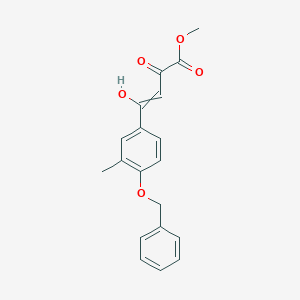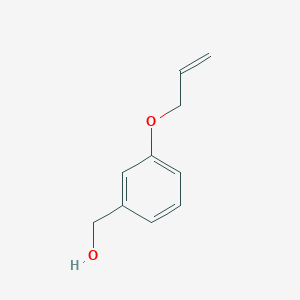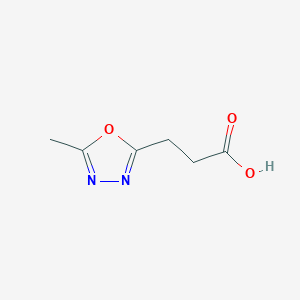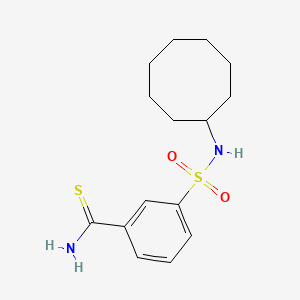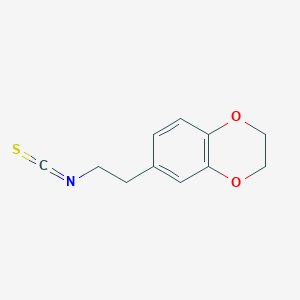
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine (Iso-Dioxin) is a synthetic compound that has been used for a variety of scientific applications, including drug delivery, cell imaging, and cancer therapy. Iso-dioxin is a relatively new compound, having only been synthesized in the late 1990s. Its unique structure and properties make it an attractive option for a variety of research applications.
Applications De Recherche Scientifique
Synthesis and Analgesic Activity
- Benzodioxinols, which share structural similarities with the compound , have been synthesized through a two-step approach involving Prins cyclization and ring-rearrangement. These compounds exhibit promising analgesic activity, highlighting the potential for developing new pain relief drugs (Štekrová et al., 2017).
Quantitation of Organic Isothiocyanates
- Organic isothiocyanates, which are structurally related to the query compound, have been quantitatively analyzed using cyclocondensation reactions. These compounds are known for their beneficial and toxic biological effects, suggesting the relevance of the query compound in both therapeutic and toxicological studies (Zhang et al., 1992).
Organic Semiconductor Applications
- The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which are structurally related to the query compound, indicate potential applications in organic semiconductors. These materials are evaluated for their use in electronic devices, suggesting the potential for the query compound in similar applications (Kashiki et al., 2011).
Antimicrobial Activity
- Compounds derived from isothiocyanates have been identified with significant antimicrobial activity. For example, seeds of Moringa oleifera contain isothiocyanates effective against several bacteria and fungi, highlighting the antimicrobial potential of similar compounds (Eilert et al., 1981).
Antitumor Activity
- Isothiocyanates have been investigated for their chemopreventive properties against cancer, acting by modifying carcinogen metabolism. This suggests the potential for compounds like "6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine" in cancer prevention and treatment research (Hecht, 1999).
Propriétés
IUPAC Name |
6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAEIAJAJWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



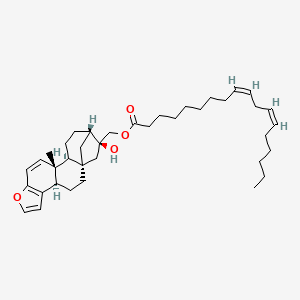



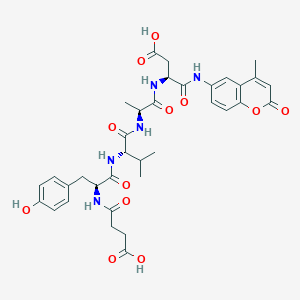
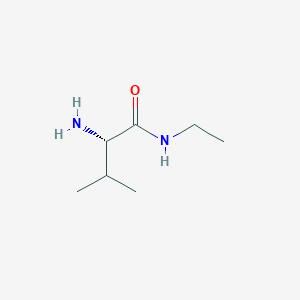
![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
